
Docosanamide,N,N-1,2-ethanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanamide, N,N-1,2-ethanediylbis-: is a chemical compound with the molecular formula C46H92N2O2 and a molecular weight of 705.23 g/mol . It is known for its unique structure, which includes a long hydrocarbon chain and an amide group, making it a significant compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Docosanamide, N,N-1,2-ethanediylbis- typically involves the reaction of docosanoic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Docosanamide, N,N-1,2-ethanediylbis- follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Docosanamide, N,N-1,2-ethanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group into an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Docosanamide, N,N-1,2-ethanediylbis- is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, it is used to study the interactions of long-chain amides with biological membranes and proteins .
Industry: In the industrial sector, Docosanamide, N,N-1,2-ethanediylbis- is used as a lubricant and surfactant due to its amphiphilic nature .
Wirkmechanismus
The mechanism of action of Docosanamide, N,N-1,2-ethanediylbis- involves its interaction with lipid bilayers and proteins. The long hydrocarbon chain allows it to embed within lipid membranes, while the amide group can form hydrogen bonds with proteins and other molecules. This dual interaction facilitates its role in various applications, including drug delivery and membrane studies .
Vergleich Mit ähnlichen Verbindungen
Hexadecanamide: Similar in structure but with a shorter hydrocarbon chain.
Octadecanamide: Another similar compound with an intermediate chain length.
Eicosanamide: Similar but with a slightly shorter chain.
Uniqueness: Docosanamide, N,N-1,2-ethanediylbis- is unique due to its long hydrocarbon chain, which provides distinct physical and chemical properties compared to shorter-chain amides. This uniqueness makes it particularly useful in applications requiring strong hydrophobic interactions and stability .
Eigenschaften
CAS-Nummer |
7445-68-3 |
|---|---|
Molekularformel |
C46H92N2O2 |
Molekulargewicht |
705.2 g/mol |
IUPAC-Name |
N-[2-(docosanoylamino)ethyl]docosanamide |
InChI |
InChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50) |
InChI-Schlüssel |
WNCFYFLYHFIWIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


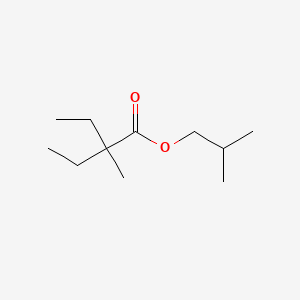
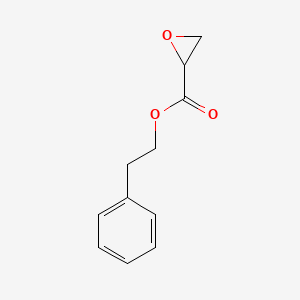
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)


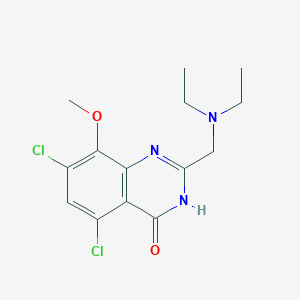
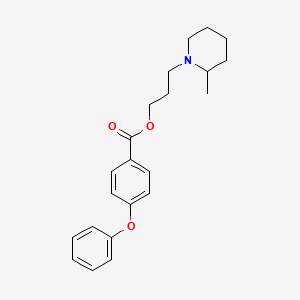

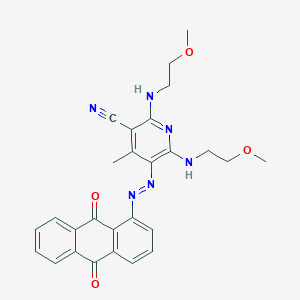
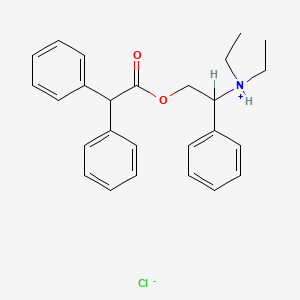
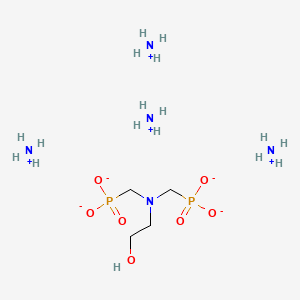
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

